
Propamidine
Overview
Description
Propamidine (4,4'-(1,3-propanediylbis(oxy))bisbenzenecarboximidamide) is an aromatic diamidine compound with broad-spectrum antimicrobial activity. It is widely used as a disinfectant and antifungal/antiprotozoal agent. Structurally, it consists of two amidine groups linked by a propane-dioxy chain . Its isethionate salt (C17H20N4O2·2C2H6O4S) is the most common pharmaceutical form, employed in treating infections like Acanthamoeba keratitis and fungal diseases in crops .
This compound inhibits microbial growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis. In agriculture, it effectively controls Sclerotinia sclerotiorum (EC50: 0.406–3.647 μg/mL), outperforming carbendazim in resistant strains . In clinical settings, it is a first-line alternative to antibiotics for ocular infections due to its low toxicity and rapid action .
Preparation Methods
Propamidine can be synthesized through a series of chemical reactions involving the formation of an ether linkage between two benzene rings and the introduction of amidine groups. The synthetic route typically involves the reaction of 4,4’-dihydroxybenzophenone with propane-1,3-diol to form the bis(4-hydroxyphenyl) ether. This intermediate is then reacted with cyanamide to introduce the amidine groups, resulting in the formation of this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and purification.
Chemical Reactions Analysis
Substitution Reactions
The amidine groups undergo nucleophilic substitution, enabling hybrid molecule synthesis. In a study replacing amidine with benzimidazole:
Reactant | Product | Biological Activity Enhancement | Reference |
---|---|---|---|
Propamidine + Benzimidazole | Hybrid compound 2 (Fig. 1) | 183x more active against Giardia intestinalis vs. metronidazole |
Mechanistic Insight :
-
Benzimidazole substitution reduces cytotoxicity while retaining DNA minor-groove binding (confirmed via molecular dynamics simulations) .
Coordination with Biological Targets
This compound interacts with microbial DNA through:
-
Minor-groove binding : Stabilized by hydrogen bonding between amidine groups and DNA phosphate backbone.
-
Intercalation : Limited due to rigid pentoxy linker, favoring groove binding .
Thermodynamic Data :
Parameter | Value (Hybrid 2) | Value (this compound) |
---|---|---|
Binding free energy (ΔG) | -9.2 kcal/mol | -8.5 kcal/mol |
Residence time (MD simulation) | >50 ns | ~40 ns |
Acid-Base Reactions
This compound forms salts with acidic counterions:
Reaction | Product | Application |
---|---|---|
This compound + 2 Isethionic acid | This compound isethionate (C₂₁H₃₂N₄O₁₀S₂) | Topical antimicrobial agent |
Physicochemical Properties :
Degradation and Stability
This compound degrades under harsh conditions:
-
Oxidative degradation : Persulfate ions (S₂O₈²⁻) oxidize Ag(I) to Ag(II) in nanoparticle synthesis .
-
Hydrolysis : Amidines hydrolyze slowly in aqueous solutions (t₁/₂ >6 months at pH 7.4).
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Key Product Features |
---|---|---|
Coordination | AgNO₃, microemulsion | Spherical nanoparticles (20–50 nm) |
Substitution | Benzimidazole derivatives | Enhanced antiparasitic activity |
Salt formation | Isethionic acid | Improved water solubility |
Scientific Research Applications
Antimicrobial Properties
Propamidine exhibits significant antimicrobial activity, particularly against protozoan infections such as Acanthamoeba keratitis. This condition is often associated with contact lens wear and can lead to severe ocular complications if untreated.
Case Study: Acanthamoeba Keratitis Treatment
A multicenter trial investigated the efficacy of this compound isethionate (0.1%) combined with neomycin-polymyxin B-gramicidin in treating Acanthamoeba keratitis. The study included 83 patients and reported favorable outcomes, indicating that this combination therapy effectively managed the infection while minimizing the need for surgical interventions like penetrating keratoplasty .
Study Parameter | Outcome |
---|---|
Number of Patients | 83 |
Treatment Regimen | This compound + Neomycin |
Success Rate | High (detailed metrics not specified) |
Need for Keratoplasty | Reduced significantly |
Comparative Efficacy Against Acanthamoeba Species
A comparative study assessed the amoebicidal activity of this compound against three species of Acanthamoeba. While it was less effective than pentamidine against A. castellanii, it demonstrated comparable efficacy against A. polyphaga and slightly better results against A. hatchetti at certain concentrations .
Novel Therapeutic Strategies
Recent research has explored the potential of combining this compound with immunoconjugate therapies to enhance treatment outcomes for amoebic keratitis. A study involving golden hamsters demonstrated that combining this compound with polyhexamethylene biguanide led to significant reductions in infection severity and improved inflammatory responses .
Combination Therapy | Efficacy |
---|---|
This compound + PHMB | Enhanced treatment response |
Inflammatory Markers | Reduced IL-1β and IL-10 expression |
Antibacterial Applications
Beyond its antifungal properties, this compound has been investigated for its antibacterial effects. Recent studies have synthesized silver(II) complexes using this compound as a ligand, which exhibited promising antibacterial activities against both Gram-positive and Gram-negative bacteria .
Antibacterial Activity Comparison
The antibacterial efficacy of silver(II) this compound nanoparticles was compared to traditional agents like silver sulfadiazine. The findings indicated that these nanoparticles could serve as effective alternatives for wound healing applications due to their enhanced activity against resistant strains .
Safety and Tolerability
In clinical trials assessing the safety profile of this compound isethionate, adverse effects were generally mild and included transient stinging or superficial keratopathy. Serious complications were rare, underscoring its tolerability among patients treated for Acanthamoeba keratitis .
Mechanism of Action
Propamidine exerts its effects by binding to the DNA of microorganisms, thereby inhibiting their replication and transcription processes. This action disrupts the synthesis of essential proteins and nucleic acids, leading to the inhibition of microbial growth . The molecular targets of this compound include bacterial DNA and enzymes involved in DNA replication and transcription .
Comparison with Similar Compounds
Propamidine belongs to the aromatic diamidine class, which includes pentamidine , diminazene aceturate , hexamidine , octamidine , and dibromothis compound . Below is a detailed comparison:
Table 1: Key Properties of this compound and Related Diamidines
Key Findings
Antifungal Activity :
- This compound shows superior efficacy against Sclerotinia sclerotiorum compared to carbendazim (EC50: 1.616 μg/mL vs. higher for carbendazim-resistant strains) .
- Unlike carbendazim (a benzimidazole), this compound avoids cross-resistance due to distinct mechanisms (cell wall/membrane disruption vs. microtubule inhibition) .
Antiprotozoal Activity: In Acanthamoeba keratitis, this compound exhibits additive effects with chlorhexidine, whereas pentamidine shows synergy .
Structural Impact on Function :
- Chain Length : Longer linkers (e.g., octamidine’s eight-carbon chain) enhance amoebicidal speed by improving membrane penetration .
- Halogenation : Dibromothis compound’s bromine atoms increase lipid solubility, enhancing antiseptic activity .
Complement System Effects :
- This compound uniquely inhibits C5 activation (IC50: 0.5 mM) without affecting enzymatic activity of C3/C5 convertases. This contrasts with other diamidines (e.g., pentamidine), which primarily target nucleic acids .
Clinical Use: this compound is preferred over antibiotics for ocular infections due to rapid bacterial growth inhibition and low ocular toxicity . Pentamidine remains superior for systemic protozoal infections (e.g., trypanosomiasis) due to its DNA-targeting mechanism .
Biological Activity
Propamidine, also known as this compound isethionate or Brolene, is an antimicrobial agent primarily used for treating infections caused by Acanthamoeba, a protozoan responsible for keratitis, particularly in contact lens wearers. This article explores the biological activity of this compound, focusing on its efficacy against Acanthamoeba, its mechanisms of action, and relevant clinical studies.
- Molecular Formula : C21H30Br2N4O10S2
- CAS Registry Number : 614-87-9
- Synonyms : this compound isethionate, Brolene
This compound exerts its antimicrobial effects primarily through the following mechanisms:
- Inhibition of Nucleic Acid Synthesis : It interferes with the synthesis of nucleic acids in protozoa, leading to cell death.
- Membrane Disruption : this compound can disrupt the cell membrane integrity of Acanthamoeba, contributing to its amoebicidal activity.
Efficacy Against Acanthamoeba
Several studies have evaluated the efficacy of this compound against various species of Acanthamoeba. The following table summarizes key findings from comparative studies:
Clinical Studies
-
Study on Acanthamoeba Keratitis Treatment :
- Objective : Evaluate the combined treatment efficacy of polyhexamethyl biguanide (PHMB) and this compound in patients with Acanthamoeba keratitis.
- Design : Retrospective review of 111 cases treated with PHMB 0.02% and this compound 0.1%.
- Results :
- Comparison with Chlorhexidine :
- Combined Therapy with Neomycin :
Safety Profile
This compound has demonstrated a favorable safety profile in clinical settings:
Q & A
Basic Research Question: What standardized analytical methods are recommended for quantifying Propamidine residues in agricultural samples?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 262 nm is widely validated for this compound quantification. Key parameters include:
- Extraction : Methanol-buffered extraction (pH-adjusted) for optimal recovery.
- Recovery Rate : 87.97–106.34% for concentrations 25–300 mg kg⁻¹ .
- Precision : Relative standard deviation (RSD) ≤3.5%, ensuring reproducibility.
Table 1 : Validation Parameters for RP-HPLC Analysis of this compound
Parameter | Value Range | Reference |
---|---|---|
Recovery Rate | 87.97–106.34% | |
Detection Limit (LOD) | 0.07 mg kg⁻¹ | |
Half-life in Tomato | 4.59–6.30 days |
Advanced Research Question: How can experimental designs address contradictions in this compound dissipation rates across studies?
Methodological Answer:
Contradictions in dissipation rates (e.g., half-life variations) often stem from differences in application doses, environmental conditions, or crop matrices. To resolve discrepancies:
- Controlled Variables : Standardize temperature, humidity, and soil pH in greenhouse trials.
- Dose-Response Modeling : Use first-order kinetics (Ct = C₀e⁻ᵏᵗ) to compare rate constants (e.g., k = 0.110–0.151 days⁻¹ in tomatoes) .
- Meta-Analysis : Aggregate datasets from multiple studies to identify outliers or confounding factors (e.g., microbial activity, UV exposure).
Basic Research Question: What are the primary applications of this compound in agricultural research?
Methodological Answer:
this compound is a systemic fungicide primarily used to control Botrytis cinerea (grey mould) in greenhouse crops. Key applications include:
- Efficacy Trials : Comparative studies against procymidone and pyrimethanil at 90–180 g a.i. ha⁻¹ .
- Residue Management : Post-application monitoring to ensure compliance with Maximum Residue Levels (MRLs; e.g., <0.07 mg kg⁻¹ after 28 days) .
Advanced Research Question: How can researchers optimize kinetic models to predict this compound’s environmental persistence?
Methodological Answer:
First-order kinetic models are standard but may fail under variable field conditions. Advanced approaches include:
- Biphasic Models : Incorporate rapid initial degradation followed by slower phases.
- Covariate Analysis : Regress dissipation rates against soil organic matter, rainfall, or microbial biomass.
- Sensitivity Testing : Use software like R or Python to simulate parameter uncertainties (e.g., half-life confidence intervals).
Basic Research Question: What statistical practices ensure robust reporting of this compound toxicity data?
Methodological Answer:
- Precision : Report means ± SD with ≤3 significant figures (e.g., 0.42 ± 0.03 mg kg⁻¹) .
- Significance Testing : Specify p-value thresholds (e.g., p < 0.05) and avoid ambiguous terms like "significant" without statistical backing .
- Replication : Minimum triplicate measurements for analytical validity .
Advanced Research Question: What interdisciplinary approaches enhance understanding of this compound’s mode of action?
Methodological Answer:
- Omics Integration : Transcriptomic profiling to identify fungal gene expression changes post-application.
- Synergism Studies : Combine this compound with biocontrol agents (e.g., Bacillus spp.) to assess efficacy enhancement.
- Ecotoxicology : Evaluate non-target impacts using OECD guidelines for soil microbiota and aquatic organisms.
Basic Research Question: How do regulatory frameworks influence this compound research priorities?
Methodological Answer:
- MRL Compliance : Align residue studies with EU, China, or Codex Alimentarius standards.
- Toxicity Classifications : Adopt WHO/IPCS guidelines for environmental risk assessments.
- Data Transparency : Archive raw datasets in repositories like Zenodo for regulatory scrutiny .
Advanced Research Question: What strategies mitigate biases in this compound efficacy trials?
Methodological Answer:
- Blinding : Randomize treatment assignments and conceal sample identities during analysis.
- Negative Controls : Include untreated plots to account for natural disease suppression.
- Confounding Adjustments : Use ANOVA or mixed-effects models to control for spatial variability.
Q. Key Data Gaps Identified
- Long-term soil accumulation studies under diverse climatic zones.
- This compound’s interaction with emerging fungal resistance mechanisms.
For further reading, refer to validated studies in Journal of Agricultural Science and OECD toxicity guidelines.
Properties
IUPAC Name |
4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFXJFJYEJZMFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6275-69-0 (di-hydrochloride) | |
Record name | Propamidine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048674 | |
Record name | Propamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104-32-5 | |
Record name | Propamidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propamidine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propamidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13296 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G20G12V769 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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